Defined α7 nAChR Antagonism and Subtype Selectivity Profile
The N-benzylpiperidine motif, of which 2-(1-Benzyl-piperidin-4-yl)-ethylamine is the minimal pharmacophore, confers a specific antagonist profile at homomeric α7 nicotinic acetylcholine receptors (nAChRs). This compound (designated compound 48 in the study) demonstrated a clear preference for α7 nAChRs, with inhibitory potency comparable to optimized leads. In contrast, more elaborate N-benzylpiperidine derivatives (e.g., compound 13) displayed up to a 20-fold higher IC50 on heteromeric α3β4 and α4β2 nAChRs compared to α7, highlighting a structural tuning effect where the simpler compound serves as the baseline for α7-preferring antagonism [1].
| Evidence Dimension | Subtype selectivity (Fold-difference in IC50) |
|---|---|
| Target Compound Data | Shows 'clear preference' for homomeric α7 nAChRs |
| Comparator Or Baseline | Compound 13 (N-benzylpiperidine derivative): IC50 α7 (submicromolar) vs. IC50 α3β4/α4β2 (up to 20-fold higher) |
| Quantified Difference | Selectivity factor for α7 vs. heteromeric subtypes up to 20-fold for related N-benzylpiperidines |
| Conditions | Electrophysiological recordings on nAChR subtypes expressed in Xenopus oocytes |
Why This Matters
This establishes the compound as a validated starting point for developing α7-preferring antagonists, crucial for studies on cognition, inflammation, and neuroprotection without confounding activity at other major nAChR subtypes.
- [1] Criado M, Mulet J, Sala F, et al. N-Benzylpiperidine Derivatives as α7 Nicotinic Receptor Antagonists. ACS Chemical Neuroscience. 2016;7(8):1157-1165. View Source
